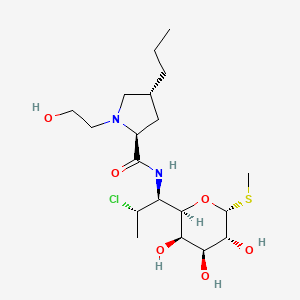
(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Overview
Description
UNC-926 is a chemical compound known for its role as an inhibitor of the L3MBTL1 protein. It has a molecular formula of C₁₆H₂₁BrN₂O and a molecular weight of 337.25 g/mol . The compound is primarily used in scientific research, particularly in the field of epigenetics, where it inhibits the methyl-lysine reader domain of the L3MBTL1 protein .
Mechanism of Action
Target of Action
UNC-926 is primarily a methyl-lysine (Kme) reader domain inhibitor . Its primary target is L3MBTL1 , a protein that plays a crucial role in various biological processes . The compound inhibits L3MBTL1 with an IC50 of 3.9 μM .
Mode of Action
UNC-926 interacts with its target, L3MBTL1, by binding to the MBT domain of the L3MBTL1 protein . This interaction inhibits the function of L3MBTL1, thereby affecting the downstream processes that this protein is involved in . It also exhibits a low micromolar affinity for the close homolog, L3MBTL3 .
Biochemical Analysis
Biochemical Properties
UNC-926 plays a crucial role in biochemical reactions. It interacts with enzymes and proteins, particularly the L3MBTL1 and L3MBTL3 . The nature of these interactions is inhibitory, with UNC-926 preventing the normal function of these biomolecules .
Cellular Effects
UNC-926 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, UNC-926 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the L3MBTL1 and L3MBTL3, inhibiting their function .
Metabolic Pathways
UNC-926 is involved in several metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UNC-926 involves several steps, starting with the preparation of the core structure. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving bromination and amination.
Bromination: The bromination of the aromatic ring is achieved using bromine or a bromine-containing reagent under controlled conditions.
Industrial Production Methods
While specific industrial production methods for UNC-926 are not widely documented, the compound is typically produced in research laboratories using the synthetic routes mentioned above. The production process involves careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
UNC-926 undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the aromatic ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atom under suitable conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
UNC-926 has several scientific research applications, including:
Epigenetics: It is used to study the role of the L3MBTL1 protein in gene regulation and chromatin remodeling.
Cancer Research: The compound is investigated for its potential to inhibit cancer cell growth by targeting the L3MBTL1 protein.
Drug Development: UNC-926 serves as a lead compound for developing new drugs targeting epigenetic mechanisms.
Comparison with Similar Compounds
Similar Compounds
UNC-1215: Another inhibitor of the L3MBTL1 protein with similar binding properties.
UNC-669: A compound that targets the same protein but with different binding affinities and specificities.
Uniqueness
UNC-926 is unique due to its high specificity for the L3MBTL1 protein and its ability to inhibit the methyl-lysine reader domain effectively. This specificity makes it a valuable tool in epigenetic research and drug development.
Properties
IUPAC Name |
(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18/h3-5,12,15H,1-2,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGLFIKZKQOYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)








![(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B611517.png)

![3-amino-5-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B611523.png)
![7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine](/img/structure/B611524.png)

